molecular formula C18H19N9O6S2 B4129795 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide

Cat. No.: B4129795
M. Wt: 521.5 g/mol
InChI Key: WWHARUBKJHOTOI-UHFFFAOYSA-N
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Description

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a sulfonamide group

Properties

IUPAC Name

1-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O6S2/c1-11(26-10-14(27(29)30)16(24-26)33-2)15(28)22-23-18(34)21-12-4-6-13(7-5-12)35(31,32)25-17-19-8-3-9-20-17/h3-11H,1-2H3,(H,22,28)(H,19,20,25)(H2,21,23,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHARUBKJHOTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C=C(C(=N3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate diketone in the presence of a base.

    Nitration and methoxylation: The pyrazole ring is then nitrated and methoxylated using nitric acid and methanol, respectively.

    Acylation: The methoxy-nitro-pyrazole is acylated with a suitable acyl chloride to form the propanoyl derivative.

    Coupling with sulfonamide: The propanoyl derivative is then coupled with 4-[(2-pyrimidinylamino)sulfonyl]phenylhydrazinecarbothioamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its pyrazole and sulfonamide moieties.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or cancer.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. The pyrazole ring can interact with various proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole share the sulfonamide group and have similar antimicrobial properties.

    Pyrazoles: Compounds such as celecoxib, which also contain a pyrazole ring, are used as anti-inflammatory agents.

Uniqueness

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a sulfonamide group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide

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